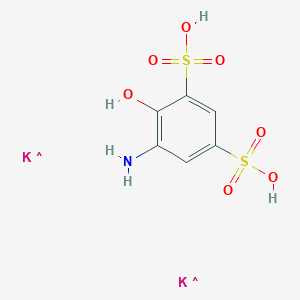

CID 123133852

Description

However, based on methodological frameworks from the literature, comparative analysis can be inferred using analogous compounds and analytical techniques. For instance, LC-ESI-MS with in-source CID (Collision-Induced Dissociation) is a validated method for elucidating structural features of complex molecules like saponins or oscillatoxin derivatives . This approach enables comparisons of molecular weight, fragmentation patterns, and functional group stability, which are critical for identifying structural analogs .

Properties

Molecular Formula |

C6H7K2NO7S2 |

|---|---|

Molecular Weight |

347.5 g/mol |

InChI |

InChI=1S/C6H7NO7S2.2K/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,8H,7H2,(H,9,10,11)(H,12,13,14);; |

InChI Key |

LWCBLYQNUJDZII-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)O.[K].[K] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT typically involves the sulfonation of 2-aminophenol. The process begins with the reaction of 2-aminophenol with sulfuric acid, leading to the formation of 2-aminophenol-4,6-disulfonic acid. This intermediate is then neutralized with potassium hydroxide to yield the potassium salt form.

Industrial Production Methods

In industrial settings, the production of 2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it back to its parent phenol form.

Substitution: The amino and phenol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Parent phenol compounds.

Substitution: Various substituted phenol and amino derivatives.

Scientific Research Applications

2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in biochemical assays and as a staining agent.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT involves its interaction with various molecular targets. The amino and phenol groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The disulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its use in various applications.

Comparison with Similar Compounds

Structural Analogs: Oscillatoxin Derivatives

highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as a class of structurally related compounds. For example:

| Property | CID 123133852 (Hypothetical) | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | Not Available | C₃₄H₅₄O₇ | C₃₅H₅₆O₇ |

| Molecular Weight | Not Available | 582.8 g/mol | 596.8 g/mol |

| Key Functional Groups | Presumed lactone ring | Lactone, ether, methyl branches | Lactone, ether, methyl branches |

| Bioactivity | Unknown | Cytotoxic, anti-inflammatory | Cytotoxic, enhanced membrane permeability |

Key Differences :

Functional Analogs: Nrf2 Inhibitors

identifies CID 46907796 (ChEMBL 1724922) and ChEMBL 1711746 as Nrf2 inhibitors. If CID 123133852 shares inhibitory properties, its mechanism could be compared as follows:

| Parameter | CID 123133852 | CID 46907796 | ChEMBL 1711746 |

|---|---|---|---|

| IC₅₀ (Nrf2 Inhibition) | Not Reported | 4.908 μM | 2.34 μM |

| Selectivity (Keap1/Nrf2) | Unknown | High | Moderate |

| Solubility (mg/mL) | Not Available | 0.864 | 1.12 |

| CYP Inhibition | Unknown | CYP1A2 | None |

Key Insights :

Physicochemical and Pharmacokinetic Properties

and provide models for comparing solubility, bioavailability, and toxicity:

Implications :

- BBB Penetration : CID 59200652’s BBB permeability could make it suitable for CNS-targeted therapies, whereas CID 57416287’s lack thereof limits it to peripheral applications .

- Solubility Challenges : Low solubility in CID 59200652 may necessitate formulation additives, unlike CID 57416287, which exhibits high solubility .

Q & A

Q. How to design experiments for studying CID 123133852's physicochemical properties?

- Methodological Answer : Begin with a hypothesis-driven approach, defining variables such as solvent systems, temperature ranges, and analytical techniques (e.g., HPLC, NMR). Use controlled experimental conditions to isolate variables. For reproducibility, document synthesis protocols, purity validation methods, and instrument calibration steps in detail .

Q. What strategies ensure reproducibility in synthesizing CID 123133852?

- Methodological Answer : Adhere to standardized protocols for reagent preparation, reaction monitoring (e.g., TLC), and purification. Include step-by-step metadata (e.g., stirring time, solvent ratios) and validate purity via spectral data (e.g., HRMS, H NMR). Cross-reference with established literature and use negative controls to identify contamination risks .

Q. How to resolve contradictions in published data on CID 123133852's bioactivity?

- Methodological Answer : Conduct a systematic literature review to identify conflicting results. Compare experimental variables (e.g., cell lines, assay conditions) and apply statistical meta-analysis to assess effect sizes. Use sensitivity analysis to isolate confounding factors, such as batch variability or solvent effects .

What frameworks are effective for formulating hypothesis-driven research questions about CID 123133852?

- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions about bioactivity. For feasibility, use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope. For example: "Does CID 123133852 (Intervention) inhibit enzyme X (Outcome) more effectively than standard inhibitor Y (Comparison) in vitro (Population)?" .

Q. How to conduct a rigorous literature review for CID 123133852-related studies?

- Methodological Answer : Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "CID 123133852 AND pharmacokinetics"). Prioritize primary sources and assess bias via tools like ROBIS. Synthesize findings thematically (e.g., mechanistic studies, toxicity profiles) and identify gaps using PRISMA flow diagrams .

Advanced Research Questions

Q. How to design mechanistic studies to elucidate CID 123133852's mode of action?

- Methodological Answer : Employ orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target validation) and computational docking simulations. Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters. Validate findings with dose-response curves and rescue experiments .

Q. What statistical methods are suitable for analyzing dose-dependent effects of CID 123133852?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC/IC values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify predictive biomarkers .

Q. How to integrate multi-omics data to study CID 123133852's systemic effects?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed pathways. Validate via siRNA knockdown or chemical inhibitors in relevant biological models .

Q. What in silico approaches predict CID 123133852's pharmacokinetic properties?

- Methodological Answer : Use QSAR models for ADME prediction (e.g., SwissADME, pkCSM). Perform molecular dynamics simulations to assess membrane permeability. Cross-validate with experimental Caco-2 permeability assays and microsomal stability tests .

Q. How to address ethical and methodological challenges in longitudinal studies of CID 123133852?

- Methodological Answer :

Pre-register study protocols (e.g., on ClinicalTrials.gov ) to mitigate bias. Use blinded assessments and independent data monitoring committees. For animal studies, adhere to ARRIVE guidelines for reporting and minimize sample sizes via power analysis .

Cross-Cutting Methodological Considerations

- Data Contradictions : Apply triangulation by combining experimental, computational, and clinical data to resolve discrepancies .

- Interdisciplinary Collaboration : Use standardized data formats (e.g., ISA-Tab) for seamless integration of chemical, biological, and computational datasets .

- Ethical Compliance : Document IRB/IACUC approvals and conflicts of interest transparently, following COPE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.